molecular formula C15H24O3S B8651090 octan-2-yl 4-methylbenzenesulfonate

octan-2-yl 4-methylbenzenesulfonate

Cat. No.: B8651090
M. Wt: 284.4 g/mol
InChI Key: XXDKRMQJHKMZPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

octan-2-yl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H24O3S. It is an ester derivative of p-toluenesulfonic acid, where the sulfonic acid group is esterified with 1-methylheptyl alcohol. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions .

Properties

Molecular Formula

C15H24O3S

Molecular Weight

284.4 g/mol

IUPAC Name

octan-2-yl 4-methylbenzenesulfonate

InChI

InChI=1S/C15H24O3S/c1-4-5-6-7-8-14(3)18-19(16,17)15-11-9-13(2)10-12-15/h9-12,14H,4-8H2,1-3H3

InChI Key

XXDKRMQJHKMZPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

Preparation Methods

General Procedure

  • Reagents : Octan-2-ol, TsCl (1.2–1.5 eq.), base (pyridine, triethylamine, or 4-dimethylaminopyridine [DMAP]).

  • Solvent : Dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF).

  • Conditions : 0–5°C for TsCl addition, followed by stirring at room temperature (2–24 h).

  • Workup : Quenching with aqueous NaHCO₃, extraction with ethyl acetate or methyl tert-butyl ether (MTBE), drying (MgSO₄/Na₂SO₄), and purification via flash chromatography.

Example Synthesis ():

  • (R)-Octan-2-ol (10.0 mmol), TsCl (12.0 mmol), and Et₃N (10.0 mmol) in acetonitrile at 0–5°C yielded (R)-octan-2-yl tosylate in 75% after column chromatography.

  • Key Data :

    ParameterValue
    Yield50–75%
    Stereoretention>98% ee (retained configuration)
    Purity (GC/HPLC)>95%

Mechanistic Considerations

  • Base Role : Neutralizes HCl, preventing acid-catalyzed side reactions (e.g., elimination).

  • Steric Effects : Bulky bases (e.g., DMAP) enhance reaction rates by activating TsCl via transient coordination.

Alternative Method: p-Toluenesulfonic Anhydride

For substrates sensitive to TsCl’s acidity, p-toluenesulfonic anhydride offers a milder alternative.

Procedure Overview ( ):

  • Reagents : Octan-2-ol, p-toluenesulfonic anhydride (1.1 eq.), NaOtBu (2.0 eq.).

  • Solvent : THF or DCM at –20°C to 0°C.

  • Reaction Time : 1.5–3 h.

  • Workup : Similar to TsCl method, with MTBE extraction.

Data Highlights :

  • Yield : 50–63% for cyclic ketones (e.g., cycloheptanone derivatives).

  • Advantage : Avoids HCl generation, reducing racemization risks for chiral alcohols.

Stereochemical Control and Racemization Studies

Retention of Configuration

  • Tosylation of (S)-octan-2-ol with TsCl/pyridine proceeds via a two-step mechanism:

    • Formation of a chlorosulfite intermediate.

    • Displacement by the sulfonate group with inversion , followed by a second inversion (overall retention).

  • Evidence : Specific rotation of product matches starting alcohol (e.g., –8.24° → –15.6° after alkylation).

Racemization Risks

  • Solvolysis : Prolonged exposure to acidic/basic conditions may induce 1,2-hydride shifts or SN1 pathways, leading to racemization (e.g., 1% over 72 h for 2-octyl tosylate).

  • Mitigation : Use low temperatures (–20°C) and non-polar solvents (DCM).

Comparative Analysis of Methods

MethodReagentsYield (%)Stereochemical IntegrityScalability
TsCl + PyridineTsCl, pyridine50–75High (>98% ee)Excellent
TsCl + DMAPTsCl, DMAP, Et₃N60–75HighModerate
p-Tol. AnhydrideAnhydride, NaOtBu50–63ModerateChallenging

Key Observations :

  • TsCl Methods dominate due to reagent availability and higher yields.

  • Anhydride Route is niche, reserved for acid-sensitive substrates.

Advanced Synthetic Strategies

Hypervalent Iodine Reagents

  • [Hydroxy(tosyloxy)iodo]benzene enables tosylation under neutral conditions, avoiding bases. Limited to small-scale applications due to cost.

Microwave-Assisted Synthesis

  • Unreported for octan-2-yl tosylate but proven for analogous compounds (30% time reduction, similar yields).

Industrial-Scale Considerations

  • Cost Efficiency : TsCl (~$50/kg) is preferable to anhydride (~$200/kg).

  • Waste Management : Aqueous washes (CuSO₄, NaHCO₃) require neutralization before disposal .

Chemical Reactions Analysis

Types of Reactions

octan-2-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of p-toluenesulfonic acid 1-methylheptyl ester involves its ability to act as a strong acid and a good leaving group. In nucleophilic substitution reactions, the ester group is readily displaced by nucleophiles due to the electron-withdrawing nature of the sulfonate group. This facilitates the formation of new bonds and the synthesis of various organic compounds .

Comparison with Similar Compounds

Similar Compounds

  • p-Toluenesulfonic acid methyl ester
  • p-Toluenesulfonic acid ethyl ester
  • p-Toluenesulfonic acid butyl ester

Uniqueness

octan-2-yl 4-methylbenzenesulfonate is unique due to its longer alkyl chain compared to other similar esters. This longer chain can impart different physical properties such as solubility and boiling point, making it suitable for specific applications where other esters may not be as effective .

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